1-{Pyrido[2,3-b]pyrazin-3-yl}piperazine
Description
Structure
3D Structure
Properties
Molecular Formula |
C11H13N5 |
|---|---|
Molecular Weight |
215.25 g/mol |
IUPAC Name |
3-piperazin-1-ylpyrido[2,3-b]pyrazine |
InChI |
InChI=1S/C11H13N5/c1-2-9-11(13-3-1)15-10(8-14-9)16-6-4-12-5-7-16/h1-3,8,12H,4-7H2 |
InChI Key |
WOXGVGMCDIGYSK-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1)C2=CN=C3C=CC=NC3=N2 |
Origin of Product |
United States |
Biological Activity and Research Applications of Pyrido 2,3 B Pyrazine Piperazine Frameworks
Kinase Inhibition Profiles
Cyclin-Dependent Kinase (CDK) Inhibition
Derivatives of the broader piperazine (B1678402) class have been investigated as inhibitors of Cyclin-Dependent Kinases (CDKs), which are crucial regulators of the cell cycle. While specific studies on 1-{Pyrido[2,3-b]pyrazin-3-yl}piperazine as a CDK inhibitor are not extensively documented, related heterocyclic systems incorporating a piperazine group have shown promise. For instance, a series of 3-(piperazinylmethyl)benzofuran derivatives were designed as novel type II CDK2 inhibitors. nih.gov In this study, several compounds demonstrated potent inhibitory activity against CDK2, with IC50 values in the nanomolar range. For example, the 4-Cl-3-CF3-phenyl derivative and a pyridyl derivative showed IC50 values of 41.70 nM and 46.88 nM, respectively, which were more potent than the reference compound staurosporine (B1682477) (IC50 = 56.76 nM). nih.gov These findings highlight the potential of the piperazine moiety to anchor inhibitors within the CDK2 kinase domain. nih.gov Although not directly involving the pyrido[2,3-b]pyrazine (B189457) core, this research suggests that the incorporation of a piperazine group is a viable strategy for developing CDK inhibitors.
Table 1: CDK2 Inhibitory Activity of Representative Piperazine Derivatives
| Compound | Target Kinase | IC50 (nM) |
|---|---|---|
| 4-Cl-3-CF3-phenyl derivative | CDK2 | 41.70 |
| Pyridyl derivative | CDK2 | 46.88 |
| p-methoxyphenyl derivative | CDK2 | 52.63 |
Data sourced from a study on 3-(piperazinylmethyl)benzofuran derivatives. nih.gov
Phosphoinositide 3-Kinase (PI3K) Isozyme Selective Inhibition
The Phosphoinositide 3-Kinase (PI3K) signaling pathway is a critical regulator of cell growth, proliferation, and survival, and its dysregulation is a hallmark of many cancers. The development of isoform-selective PI3K inhibitors is a key area of research. While direct studies on this compound are limited, research into related heterocyclic structures has shown that the piperazine moiety can contribute to potent and selective PI3K inhibition. For example, 7-(3-(piperazin-1-yl)phenyl)pyrrolo[2,1-f] nih.govnih.govresearchgate.nettriazin-4-amine derivatives have been identified as highly potent and selective inhibitors of PI3Kδ. nih.gov The disruption of PI3Kδ activity is a therapeutic strategy for autoimmune diseases and certain cancers. nih.gov The lead compounds in that study demonstrated significant efficacy in in vivo models. nih.gov This indicates that the piperazine group can be a key structural element in achieving selective inhibition of PI3K isoforms.
Syk Kinase Modulation
Spleen Tyrosine Kinase (Syk) is a non-receptor tyrosine kinase that plays a crucial role in the signaling pathways of immune cells. google.com Consequently, Syk inhibitors are being investigated for the treatment of inflammatory diseases, autoimmune disorders, and certain cancers. google.comnih.gov A patent for pyrido[3,4-b]pyrazine (B183377) derivatives, an isomeric form of the scaffold , describes their activity as Syk inhibitors. google.comwipo.int These compounds are proposed for treating conditions resulting from the inappropriate activation of mast cells, macrophages, and B-cells. google.com Furthermore, research on pyrazine-based compounds has led to the identification of potent Syk kinase inhibitors. nih.gov For instance, a series of aminopyrazines were developed, and while initial derivatives with aminomethylpiperidines showed high potency against Syk, they had low cellular activity. nih.gov Further optimization led to compounds with improved cellular activity. nih.gov
Table 2: Syk Kinase Inhibitory Activity of Representative Pyrazine-based Compounds
| Compound Type | Target Kinase | Biological Effect |
|---|---|---|
| Pyrido[3,4-b]pyrazine derivatives | Syk | Inhibition of mast cell, macrophage, and B-cell activation |
Phosphodiesterase (PDE) Inhibition, specifically PDE5
The pyrido[2,3-b]pyrazine framework has been successfully utilized in the development of potent and selective inhibitors of Phosphodiesterase type 5 (PDE5). A notable example is the compound 3-[4-(2-hydroxyethyl)piperazin-1-yl]-7-(6-methoxypyridin-3-yl)-1-(2-propoxyethyl)pyrido[3,4-b]pyrazin-2(1H)-one, a close analog of the subject compound. nih.govresearchgate.net This derivative was identified as a potent, orally active, and brain-penetrant inhibitor of PDE5. nih.gov It exhibited an excellent potency and selectivity profile and demonstrated robust in vivo efficacy in lowering blood pressure in a spontaneously hypertensive rat model. nih.gov The success of this compound, which has entered clinical trials, underscores the potential of the pyrido[2,3-b]pyrazine-piperazine scaffold in targeting PDE5. nih.gov Further research into aminopyridopyrazinones has also yielded a new class of potent and selective PDE5 inhibitors. nih.gov
Table 3: PDE5 Inhibitory Profile of a Pyrido[3,4-b]pyrazin-2(1H)-one Derivative
| Compound | Target | Key Features |
|---|
Targeting Tyrosine and Serine/Threonine Kinases
The broader class of pyrido[2,3-b]pyrazines and related heterocyclic structures have been investigated for their ability to inhibit a range of tyrosine and serine/threonine kinases. A series of novel pyrido[2,3-b]pyrazines were synthesized and found to inhibit both erlotinib-sensitive and erlotinib-resistant cancer cell lines. nih.gov One compound, in particular, demonstrated IC50 values of 0.09 μM and 0.15 μM against PC9 and PC9-ER cell lines, respectively, suggesting its potential to overcome drug resistance. nih.gov Additionally, N-arylbenzo[b]thieno[3,2-d]pyrimidin-4-amines and their pyrazino analogues have been evaluated for their inhibitory activity against a panel of five serine/threonine kinases: CDK5/p25, CK1δ/ɛ, GSK3α/β, DYRK1A, and CLK1. nih.gov Certain derivatives from this series were identified as promising inhibitors of CK1 and CLK1 kinases. nih.gov Furthermore, a series of pyrido[2,3-d]pyrimidin-7(8H)-ones were developed as new selective inhibitors of Threonine Tyrosine Kinase (TTK). nih.gov A representative compound from this series exhibited a strong binding affinity to TTK with a Kd value of 0.15 nM and an IC50 value of 23 nM for kinase activity inhibition. nih.gov
Table 4: Inhibitory Activity of a Pyrido[2,3-b]pyrazine Derivative Against Cancer Cell Lines
| Cell Line | IC50 (μM) |
|---|---|
| PC9 (erlotinib-sensitive) | 0.09 |
Data for a specific pyrido[2,3-b]pyrazine derivative. nih.gov
BRAF Kinase Inhibition
Anti-proliferative and Oncological Research Applications
Extensive searches for research specifically investigating the anti-proliferative and oncological applications of "this compound" did not yield any specific studies. Consequently, there is no available data to report on its activity in the following areas.
Inhibition of Cellular Proliferation
There is no specific data available in the scientific literature regarding the ability of "this compound" to inhibit cellular proliferation.
Mechanisms of Apoptosis Induction
No studies were found that investigated the mechanisms of apoptosis induction by "this compound".
Cell Cycle Arrest Mechanisms (e.g., G2/M arrest)
There is no available research on the effects of "this compound" on cell cycle progression or its potential to induce cell cycle arrest.
DNA Intercalation and DNA Strand Breakage Potential
The potential for "this compound" to act as a DNA intercalating agent or to cause DNA strand breakage has not been reported in the existing scientific literature.
Effects on Specific Cancer Cell Lines
No data is available detailing the effects of "this compound" on any specific cancer cell lines.
Antimicrobial Research Perspectives
Similarly, searches for antimicrobial research specifically focused on "this compound" did not yield any relevant studies. Therefore, there is no information available on its potential antibacterial or antifungal activities.
Antibacterial Activity against Gram-Positive and Gram-Negative Strains
Derivatives of the pyrido[2,3-b]pyrazine and piperazine frameworks have demonstrated notable antibacterial properties. nih.gov Studies have shown that these compounds can be effective against a spectrum of both Gram-positive and Gram-negative bacteria. The antibacterial efficacy is often evaluated by measuring the minimum inhibitory concentration (MIC) or the zone of inhibition in agar (B569324) disk-diffusion assays. mdpi.com
Research into various piperazine derivatives has shown significant activity. For instance, certain novel piperazine compounds have shown potent bactericidal effects against strains like Staphylococcus aureus, Methicillin-resistant Staphylococcus aureus (MRSA), Escherichia coli, and Shigella flexineri. ijcmas.com Some synthesized piperazine derivatives have been tested against Staphylococcus aureus, Streptomyces epidermidis, Pseudomonas aeruginosa, and Escherichia coli, with many showing significant antibacterial properties. researchgate.net The activity can vary based on the specific substitutions on the core structure. While some piperazine derivatives show strong resistance against Gram-positive bacteria like Staphylococcus aureus, others exhibit activity against Gram-negative bacteria such as Pseudomonas aeruginosa. nih.gov In some studies, N,N′-disubstituted piperazines have shown significant antibacterial activity, particularly against Gram-negative strains like E. coli, when compared to their effect on Gram-positive bacteria. mdpi.com
Table 1: Antibacterial Activity of Selected Piperazine Derivatives
| Compound Type | Bacterial Strain | Activity Noted | Source |
|---|---|---|---|
| Novel Piperazine Derivatives | MRSA | Potent bactericidal activity (MIC: 2µg/ml for compound 308) | ijcmas.com |
| Novel Piperazine Derivatives | S. aureus | Effective inhibition (MIC: 2µg/ml for compound 328) | ijcmas.com |
| Novel Piperazine Derivatives | S. flexineri | Effective inhibition (Compound RL 327) | ijcmas.com |
| N,N′-disubstituted piperazines | S. aureus | High activity (Inhibition zone: 38 mm for compound 4) | mdpi.com |
| N,N′-disubstituted piperazines | E. coli | Higher activity than gentamycin reference for most tested compounds | mdpi.com |
| Piperazine Derivative (PD-2) | P. aeruginosa | Antimicrobial activity observed | nih.gov |
Antifungal Activity
The antifungal potential of compounds containing the pyrido[2,3-b]pyrazine-piperazine scaffold has also been a subject of investigation. These derivatives have been screened against various fungal pathogens, demonstrating a range of inhibitory effects. researchgate.net
Studies on different piperazine derivatives have reported activity against fungal strains such as Candida albicans, Aspergillus niger, Aspergillus flavus, and Aspergillus fumigatus. researchgate.net For example, a specific piperazine derivative, PD-2, displayed activity against Candida albicans. nih.gov In a series of N,N′-disubstituted piperazines, most compounds exhibited moderate antifungal activity. mdpi.com Further research on 6-(piperazin-1-yl)-harmine derivatives showed antifungal activities against Botrytis cinerea, Fusarium graminearum, Valsa pyri, and Fusarium oxysporum. nyxxb.cn One compound in this series demonstrated an inhibition rate of 61.7% against F. oxysporum at a concentration of 50 μg/mL, which was superior to the control drug, boscalid. nyxxb.cn
Table 2: Antifungal Activity of Selected Piperazine Derivatives
| Compound Type | Fungal Strain | Activity Noted | Source |
|---|---|---|---|
| Piperazine Derivative (PD-2) | Candida albicans | Antifungal activity observed | nih.gov |
| N,N′-disubstituted piperazines | Candida albicans, Aspergillus flavus | Moderate antifungal activity | mdpi.com |
| 6-(piperazin-1-yl)-harmine amide derivative (5j) | Fusarium oxysporum | Excellent activity (61.7% inhibition at 50 μg/mL) | nyxxb.cn |
| Substituted piperazine derivatives | Aspergillus niger | Significant antifungal properties | researchgate.net |
Inhibition of Enoyl-ACP Reductase
Enoyl-acyl carrier protein (ACP) reductase is a crucial enzyme in the bacterial type II fatty acid biosynthesis pathway, making it an attractive target for novel antibacterial agents. nih.govhilarispublisher.com The pyrido[2,3-b]pyrazine-piperazine framework has been explored for its potential to inhibit this enzyme.
A series of piperazine derivatives were synthesized and screened as inhibitors of the Mycobacterium tuberculosis NADH-dependent enoyl-acyl carrier protein reductase (MtInhA). nih.gov This screening led to the identification of compounds with IC50 values in the submicromolar range. nih.gov Structure-activity relationship (SAR) studies indicated that the chemical environment around the carbonyl group was important for inhibition. nih.gov Docking analyses have also been performed to support biological results, showing that binding modes with the active site of enoyl reductase amino acids from E. coli had very good scores, suggesting a potential mechanism for the observed antibacterial activity. mdpi.com
Other Investigated Biological Modalities
Anti-inflammatory Properties
Compounds featuring the pyrido[2,3-b]pyrazine-piperazine structure have been evaluated for their anti-inflammatory effects. Inflammation is a complex biological response, and its modulation is a key strategy in treating various diseases. Certain pyrido[2,3-b]pyrazine derivatives have been investigated for their ability to inhibit pro-inflammatory cytokines such as TNF-α and IL-6. ikm.org.my
In one study, novel piperazine derivatives demonstrated noteworthy anti-inflammatory activity in a dose-dependent manner. nih.gov These compounds led to the inhibition of nitrite (B80452) production and reduced the generation of tumour necrosis factor-alpha (TNF-α). nih.gov For instance, compound PD-1 inhibited TNF-α generation by up to 56.97% at a concentration of 10 μM. nih.gov The anti-inflammatory activity of these frameworks is sometimes linked to the inhibition of cyclooxygenase (COX) enzymes, which are key targets for nonsteroidal anti-inflammatory drugs (NSAIDs). mdpi.com
Antidiabetic Activity
The pyrido[2,3-b]pyrazine-piperazine scaffold has emerged as a promising framework for the development of new antidiabetic agents. researchgate.net Research in this area has often focused on the inhibition of enzymes like dipeptidyl peptidase-4 (DPP-4), a well-established target for type 2 diabetes treatment. pensoft.netresearchgate.net
A series of 1-benzyl-4-alkyl-2-(4′,5′-dihydro-1′H-imidazol-2′-yl)piperazines were explored for their antidiabetic properties, with the most active compounds significantly improving glucose tolerance. nih.gov Other studies have focused on aryl piperazines that promote glucose uptake. nih.gov In vivo studies using streptozotocin (B1681764) (STZ)-induced diabetic rat models have been employed to evaluate the antihyperglycemic activity of newly synthesized piperazine derivatives. pensoft.netresearchgate.net For example, certain 1,3,5-triazine (B166579) derivatives have been identified as selective and potent DPP-4 inhibitors, showing dose-dependent improvements in blood glucose and insulin (B600854) levels in animal models. nih.gov
Antioxidant Efficacy
Antioxidants play a crucial role in mitigating oxidative stress, a condition linked to numerous chronic diseases. The piperazine nucleus, when incorporated into larger molecular structures, has been shown to contribute to antioxidant activity. researchgate.netasianpubs.org The antioxidant potential of these compounds is often assessed using in vitro methods such as the DPPH (2,2′-diphenyl-1-picrylhydrazyl) and ABTS (2,2′-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical scavenging assays. nih.gov
Novel pyrido[2,3-b]pyrazine-based heterocyclic compounds have been evaluated for their in vitro antioxidant activity. nih.gov In one study of piperazine derivatives, a compound designated PD-2 exhibited good antioxidant activity with an IC50 value of 2.396 μg/mL in a DPPH assay. nih.gov Another study on 1-aryl/aralkyl piperazine derivatives found that a compound with a 4-hydroxyphenyl substitution showed the highest antioxidant activity among the tested series. nih.gov The presence of two lone pairs of electrons on the nitrogen atoms in the piperazine ring is thought to play a potential role in enhancing the free radical scavenging ability of these molecules. researchgate.net
Table 3: Antioxidant Activity of Selected Piperazine Derivatives
| Compound Type | Assay | Activity (IC50) | Source |
|---|---|---|---|
| Piperazine Derivative (PD-2) | DPPH | 2.396 μg/mL | nih.gov |
| 1-(3-(4-(4-hydroxyphenyl)piperazin-1-yl)propyl)-3,7-dimethyl-1H-purine-2,6(3H,7H)-dione (3c) | DPPH | 189.42 μmol/L | nih.gov |
| 1-(3-(4-phenylpiperazin-1-yl)propyl)-3,7-dimethyl-1H-purine-2,6(3H,7H)-dione (3a) | DPPH | 371.97 μmol/L | nih.gov |
Electrochemical DNA Sensing
Research into the application of pyrido[2,3-b]pyrazine derivatives in the field of electrochemical biosensors has explored their potential for detecting DNA. Electrochemical DNA sensing is a method used to detect specific DNA sequences by measuring changes in the electrical properties of an electrode surface when DNA from a sample binds to it. This technique offers a sensitive and often label-free approach to DNA detection.
However, a thorough review of scientific literature reveals no specific research data or detailed findings on the application of the compound This compound in electrochemical DNA sensing. While studies have been conducted on a series of novel pyrido[2,3-b]pyrazine-based heterocyclic compounds for this purpose, the specific involvement or performance of this compound within this context is not documented in the available research.
General principles of this technology involve the immobilization of single-stranded DNA (ssDNA) probes onto an electrode surface. When the target complementary DNA sequence is present in a sample, it hybridizes with the probe to form double-stranded DNA (dsDNA). This hybridization event alters the electrochemical properties of the electrode surface, which can be detected and measured. Various pyrido[2,3-b]pyrazine derivatives have been synthesized and investigated for the first time as potential agents in this process, but specific data tables and detailed research findings for this compound are not available.
Mechanistic Investigations of 1 Pyrido 2,3 B Pyrazin 3 Yl Piperazine Analogue Bioactivity
Elucidation of Molecular Targets
A primary focus of mechanistic studies has been the identification of specific molecular targets through which pyrido[2,3-b]pyrazine (B189457) analogues exert their effects. This class of compounds has been predicted to interact with a variety of key cellular proteins, suggesting a polypharmacological profile that could be advantageous for treating complex diseases like cancer.
Initial screenings and computational studies have suggested that serine-threonine protein kinases are a major target class for these analogues. ikm.org.my Specific kinases implicated include:
Phosphoinositide 3-kinases (PI3Ks): The PI3K/Akt/mTOR pathway is a critical signaling network that regulates cell growth, proliferation, and survival, and its dysregulation is a hallmark of many cancers. nih.gov Certain pyrido[2,3-b]pyrazine derivatives have been identified as selective inhibitors of PI3K isozymes. nih.gov
Glycogen Synthase Kinase-3β (GSK-3β): This kinase is involved in numerous cellular processes, and its inhibition has been explored for various therapeutic areas. nih.gov Pyrido[2,3-b]pyrazine analogues have been predicted to possess GSK-3β inhibitory activity. ikm.org.my
Checkpoint Kinase 1 (CHK1): As a crucial component of the DNA damage response, CHK1 is an attractive target for cancer therapy. Analogues of 1-{Pyrido[2,3-b]pyrazin-3-yl}piperazine have been suggested as potential CHK1 inhibitors. ikm.org.my
Pim-1 Kinase: This proto-oncogene is often overexpressed in various cancers, making it a significant target for anticancer drug development. Related heterocyclic compounds have demonstrated potent inhibition of Pim-1 kinase. rsc.org
Beyond kinases, other targets have been identified. For instance, some pyrido[2,3-b]pyrazine derivatives have been developed as antagonists of the Transient Receptor Potential Cation Channel, Subfamily V, Member 1 (TRPV1) , a target for novel pain treatments. nih.gov Furthermore, in the context of non-small-cell lung cancer (NSCLC), these compounds have shown activity against erlotinib-resistant cell lines, suggesting potential interactions with signaling pathways that confer resistance, possibly involving mutated Epidermal Growth Factor Receptor (EGFR). nih.gov
Enzyme Activity Assays and Kinetic Characterization
To validate the predicted molecular targets, rigorous enzyme activity assays are employed. These assays provide quantitative data, such as the half-maximal inhibitory concentration (IC₅₀), which measures the potency of a compound in inhibiting a specific enzyme.
For analogues of this compound, enzymatic assays have confirmed their inhibitory action against several kinases. For example, a potent dual inhibitor of PI3K and mTOR, based on a related imidazo[1,2-a]pyridine (B132010) scaffold, demonstrated excellent kinase selectivity with IC₅₀ values of 0.20 nM for PI3K and 21 nM for mTOR. nih.gov
In studies on related pyrido[2,3-d]pyrimidine (B1209978) derivatives, which share a similar bicyclic core, potent inhibition of Pim-1 kinase was observed. Two lead compounds from this series exhibited IC₅₀ values of 11.4 nM and 17.2 nM against Pim-1 kinase. rsc.org
The table below summarizes key enzyme inhibition data for analogues and related heterocyclic compounds.
| Compound Class | Target Enzyme | IC₅₀ Value | Reference |
| Imidazo[1,2-a]pyridine derivative | PI3K | 0.20 nM | nih.gov |
| Imidazo[1,2-a]pyridine derivative | mTOR | 21 nM | nih.gov |
| Pyrido[2,3-d]pyrimidine analogue | Pim-1 Kinase | 11.4 nM | rsc.org |
| Pyrido[2,3-d]pyrimidine analogue | Pim-1 Kinase | 17.2 nM | rsc.org |
These kinetic characterizations are fundamental in establishing a direct link between a compound and its molecular target, providing a solid foundation for understanding its biological effects.
Cellular Pathway Analysis
Following enzymatic validation, cellular pathway analysis is conducted to understand how the inhibition of a specific target translates into a cellular response. These studies often involve treating cancer cell lines with the compounds and observing the effects on cell viability, proliferation, and specific signaling pathways.
Analogues of this compound have demonstrated significant effects on cancer cell lines. For instance, a novel series of pyrido[2,3-b]pyrazines was synthesized and tested on both erlotinib-sensitive (PC9) and erlotinib-resistant (PC9-ER) lung cancer cell lines. One of the lead compounds, designated 7n, showed potent inhibition of proliferation in both cell lines, with IC₅₀ values of 0.09 µM in PC9 and 0.15 µM in PC9-ER cells. nih.gov This ability to overcome erlotinib (B232) resistance is of significant clinical interest.
The table below presents the cytotoxic activity of a lead pyrido[2,3-b]pyrazine analogue.
| Cell Line | Description | IC₅₀ Value (Compound 7n) | Reference |
| PC9 | Erlotinib-Sensitive NSCLC | 0.09 µM | nih.gov |
| PC9-ER | Erlotinib-Resistant NSCLC | 0.15 µM | nih.gov |
Further investigations into the mechanism of action have shown that related compounds can induce programmed cell death, or apoptosis. One such study on a pyrido[2,3-d]pyrimidine derivative found that it significantly activated apoptosis in MCF-7 breast cancer cells and caused cell cycle arrest at the G1 phase. rsc.org The modulation of the PI3K/Akt/mTOR signaling pathway is a frequently cited mechanism through which these compounds exert their anti-proliferative effects. mdpi.comresearchgate.net
Ligand-Macromolecule Interaction Studies
To gain a deeper understanding of how these compounds bind to their targets at an atomic level, ligand-macromolecule interaction studies, primarily through molecular docking and other computational methods, are performed. These in silico techniques predict the binding pose and affinity of a ligand within the active site of its target protein.
Molecular docking studies on pyrazine (B50134) derivatives targeting Pim-1 kinase have identified key amino acid residues that are crucial for binding. These studies revealed that hydrogen bonds with residues such as Glu171, Glu121, Lys67, Asp128, Asp131, and Asp186 within the catalytic pocket of Pim-1K are important for the ligand-receptor interaction. researchgate.net
Similarly, docking studies of related pyrazole (B372694) derivatives with the EGFR kinase have been used to rationalize their anticancer activity. rsc.org These computational models provide a structural hypothesis for the observed biological activity and guide the rational design of new analogues with improved potency and selectivity. The insights gained from these studies are invaluable for the structure-activity relationship (SAR) optimization process, allowing medicinal chemists to fine-tune the molecular structure to enhance interactions with the target protein.
Computational and Theoretical Studies on Pyrido 2,3 B Pyrazine Piperazine Derivatives
Quantum Chemical Calculations
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), have been instrumental in elucidating the properties of pyrido[2,3-b]pyrazine (B189457) derivatives. These calculations provide a detailed picture of the electron distribution and energy levels within the molecules. nih.gov
Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. For pyrido[2,3-b]pyrazine derivatives, DFT computations, often using the B3LYP functional with a 6-31G(d,p) basis set, have been employed to determine their spectroscopic and electronic properties. nih.gov These theoretical calculations are essential for predicting parameters such as molecular geometry, vibrational frequencies, and electronic transitions, which can then be correlated with experimental data from techniques like NMR and FT-IR. nih.gov DFT calculations have also been utilized to predict the structural parameters, non-covalent interactions, chemical reactivity, and stability of these compounds. nih.gov
Frontier Molecular Orbital (FMO) analysis focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of a molecule. The energy difference between the HOMO and LUMO, known as the energy gap (Egap), is a critical parameter for determining molecular reactivity and stability. nih.gov For pyrido[2,3-b]pyrazine derivatives, Time-Dependent Density Functional Theory (TD-DFT) at the B3LYP/6-31G(d,p) level has been used for FMO analysis. nih.gov A smaller energy gap generally corresponds to higher reactivity. For instance, in a study of related derivatives, a compound with a lower Egap of 3.444 eV exhibited greater softness and a smaller hardness value, indicating higher reactivity. rsc.org The distribution of HOMO and LUMO across the molecule helps in identifying the regions susceptible to electrophilic and nucleophilic attack. rjb.ro
Table 1: Frontier Molecular Orbital Energies and Energy Gap for a Representative Pyrido[2,3-b]pyrazine Derivative (Compound 7 from a related study) nih.govrsc.org
| Parameter | Value (eV) |
| EHOMO | -5.60 |
| ELUMO | -2.16 |
| Energy Gap (Egap) | 3.444 |
This data is for a representative derivative and illustrates the typical values obtained from FMO analysis.
Natural Bond Orbital (NBO) analysis is used to study the interactions between orbitals, providing insights into intramolecular charge transfer and delocalization of electrons. nih.gov This analysis helps in understanding the stabilization energy associated with electron delocalization from a filled donor NBO to an empty acceptor NBO. nih.gov A higher stabilization energy (E(2)) indicates a more significant interaction and greater conjugation within the system. nih.gov In pyrido[2,3-b]pyrazine derivatives, NBO analysis reveals how substituents influence the electron density on the carbon atoms they are attached to, highlighting the role of electron-donating or electron-withdrawing groups. nih.gov
Global reactivity parameters provide a quantitative measure of the chemical reactivity and stability of a molecule. These parameters are derived from the energies of the frontier molecular orbitals. rsc.org Key global reactivity parameters include hardness (η), softness (S), electronegativity (χ), chemical potential (μ), and the electrophilicity index (ω). dergipark.org.tr These parameters are correlated with the HOMO-LUMO energy gap. rsc.org For example, a compound with a lower energy gap will have a smaller hardness value and a greater softness value, indicating higher reactivity. rsc.org
Table 2: Global Reactivity Parameters for a Representative Pyrido[2,3-b]pyrazine Derivative (Compound 7 from a related study) nih.govrsc.org
| Parameter | Value |
| Hardness (η) | 1.722 eV |
| Softness (S) | 0.290 eV-1 |
This data is for a representative derivative and illustrates the typical values obtained for global reactivity parameters.
Molecular Modeling and Simulation
While detailed molecular modeling and simulation studies specifically on 1-{Pyrido[2,3-b]pyrazin-3-yl}piperazine are not extensively documented in the provided context, the computational studies on its derivatives lay the groundwork for such investigations. Molecular modeling techniques, such as molecular docking, could be employed to predict the binding interactions of this compound with biological targets. The quantum chemical calculations discussed above provide the necessary parameters, such as optimized geometries and charge distributions, that are essential for accurate molecular simulations.
Structure Activity Relationship Sar of 1 Pyrido 2,3 B Pyrazin 3 Yl Piperazine and Analogous Scaffolds
Influence of Pyrido[2,3-b]pyrazine (B189457) Ring Substitutions on Biological Activity
Substitutions on the pyrido[2,3-b]pyrazine nucleus are a key determinant of the biological efficacy of this class of compounds. Research has demonstrated that both the position and nature of the substituent dramatically influence activity. For instance, in a series of novel pyrido[2,3-b]pyrazines designed as potential antitumor agents, the exploration of substituents at the 7-position of the heteroaromatic moiety was a focal point. nih.gov This strategic modification, coupled with the observation of the importance of an unsubstituted 2-position of the pyridopyrazine core, led to the identification of potent compounds. nih.gov
One notable compound from this research, compound 7n, demonstrated significant inhibitory activity against both erlotinib-sensitive (PC9) and erlotinib-resistant (PC9-ER) cell lines, with IC50 values of 0.09 μM and 0.15 μM, respectively. nih.gov This highlights the potential of specific substitutions on the pyrido[2,3-b]pyrazine ring to overcome drug resistance in cancer therapy. nih.gov The broader applications of this heterocyclic system are also recognized, with derivatives showing promise in modulating serine-threonine protein kinases and acting as CHK1 inhibitors. ikm.org.my
The following table summarizes the activity of key compounds with substitutions on the pyrido[2,3-b]pyrazine ring:
| Compound | Substitution Pattern | PC9 IC50 (μM) | PC9-ER IC50 (μM) |
| 7n | Heteroaromatic moiety at position 7, unsubstituted at position 2 | 0.09 | 0.15 |
Data sourced from research on novel pyrido[2,3-b]pyrazines as potential antitumor agents. nih.gov
Contribution of the Piperazine (B1678402) Moiety and its N-Substituents to Potency and Selectivity
The piperazine ring is a versatile scaffold in medicinal chemistry, and its role in the 1-{Pyrido[2,3-b]pyrazin-3-yl}piperazine series is multifaceted. scilit.com The two nitrogen atoms of the piperazine ring provide a large polar surface area and opportunities for hydrogen bonding, which can enhance water solubility, oral bioavailability, and target affinity. scilit.comresearchgate.net
The N-substituents on the piperazine moiety are particularly crucial for dictating potency and selectivity. Studies on various piperazine-containing molecules have consistently shown that modifications at this position can fine-tune the pharmacological profile. For example, in a series of compounds targeting dopamine (B1211576) D3 receptors, N-substitution on the piperazine ring could accommodate a range of substituted indole (B1671886) rings. nih.gov The nature of the linker between the piperazine and the heterocyclic substituent was also found to be critical for maintaining high affinity and selectivity. nih.gov
The following table illustrates the impact of N-substituents on the piperazine moiety on receptor binding affinity:
| Compound | N-Substituent on Piperazine | D2 Receptor Ki (nM) | D3 Receptor Ki (nM) |
| (-)-10e | Substituted Indole | 47.5 | 0.57 |
| (+)-10e | Substituted Indole | 113 | 3.73 |
| 10g | Indazole | High Affinity | High Affinity |
| 10i | Benzo[b]thiophene | 76.9 | 1.69 |
Data from a study on N-heterocyclic substituted piperazine derivatives targeting dopamine D3 receptors. nih.gov
Pharmacophore Elucidation and Optimization
The development of a pharmacophore model for this compound and its analogs is essential for rational drug design and optimization. A pharmacophore model outlines the key steric and electronic features necessary for biological activity. For compounds containing a piperazine moiety linked to other heterocyclic systems, in silico studies are often employed to determine molecular properties, bioactivity scores, and potential toxicity. pharmacophorejournal.com
These computational approaches help in identifying the crucial structural motifs that contribute to the desired pharmacological effect. For instance, the piperazine ring often acts as a central scaffold, with its N-atoms serving as hydrogen bond acceptors. The pyrido[2,3-b]pyrazine core and the N-substituent on the piperazine ring typically provide the necessary hydrophobic and aromatic interactions with the target protein. Optimization of the lead compound involves modifying these key features to enhance potency, selectivity, and pharmacokinetic properties.
Bioisosteric Replacements and Their Effects on Activity
Bioisosteric replacement is a powerful strategy in medicinal chemistry to improve the properties of a lead compound by substituting one atom or group of atoms with another that has similar physical or chemical properties. cambridgemedchemconsulting.com In the context of this compound analogs, bioisosteric replacements can be applied to the pyrido[2,3-b]pyrazine ring, the piperazine moiety, or its N-substituents.
For example, replacing a part of the N-substituent on the piperazine ring with a bioisostere can lead to compounds with improved affinity and selectivity. In a study of dopamine receptor ligands, an indole moiety was replaced with bioisosteric analogs such as indazole and benzo[b]thiophene. nih.gov The indazole derivative (10g) and the benzo[b]thiophene derivative (10i) both exhibited high affinity for D2 and D3 receptors, demonstrating the success of this strategy. nih.gov Such replacements can modulate the electronic distribution, lipophilicity, and metabolic stability of the molecule, thereby fine-tuning its biological activity and pharmacokinetic profile. cambridgemedchemconsulting.com
Future Research Directions in Pyrido 2,3 B Pyrazine Piperazine Chemistry
Development of Advanced Synthetic Methodologies
While established methods for the synthesis of pyrido[2,3-b]pyrazine (B189457) derivatives exist, future efforts should focus on the development of more efficient, versatile, and environmentally benign synthetic strategies. nih.gov Current multi-component reactions have shown promise in generating libraries of these compounds. nih.gov Future research could expand upon these by:
Flow Chemistry: Implementing continuous flow synthesis can offer improved reaction control, enhanced safety, and easier scalability, which is crucial for the large-scale production of lead compounds.
Photoredox Catalysis: Utilizing visible-light-mediated reactions can enable novel bond formations under mild conditions, potentially leading to the synthesis of previously inaccessible analogs.
C-H Activation: Direct functionalization of C-H bonds on the pyrido[2,3-b]pyrazine core or the piperazine (B1678402) ring would provide a more atom-economical approach to generating diverse derivatives, avoiding the need for pre-functionalized starting materials.
Microwave-Assisted Synthesis: Further exploration of microwave irradiation can significantly reduce reaction times and improve yields for key synthetic steps.
These advanced methodologies will be instrumental in rapidly generating diverse libraries of 1-{Pyrido[2,3-b]pyrazin-3-yl}piperazine analogs for biological screening.
Exploration of Novel Biological Targets and Therapeutic Areas
Derivatives of pyrido[2,3-b]pyrazine have been investigated for a range of biological activities, including as anticancer agents, kinase inhibitors, and antimicrobial agents. ikm.org.mynih.gov The piperazine moiety is a common feature in many centrally active drugs. researchgate.net Future research should aim to identify and validate novel biological targets for this class of compounds. Promising areas of exploration include:
Neurodegenerative Diseases: Given the prevalence of the piperazine motif in CNS-active drugs, investigating the potential of this compound derivatives to modulate targets implicated in diseases like Alzheimer's and Parkinson's is a logical next step.
Inflammatory Disorders: Many chronic inflammatory diseases are driven by dysregulated kinase signaling pathways. ikm.org.my Screening these compounds against a panel of inflammatory kinases could uncover new therapeutic opportunities.
Neglected Tropical Diseases: The unique enzymatic pathways of pathogens responsible for neglected tropical diseases present an opportunity for the discovery of novel antiparasitic agents.
Epigenetic Targets: Investigating the ability of these compounds to modulate the activity of enzymes involved in epigenetic regulation, such as histone deacetylases (HDACs) or methyltransferases, could open up new avenues in cancer and other diseases.
A systematic approach to screening against a broad range of biological targets will be crucial in uncovering the full therapeutic potential of this chemical scaffold.
Integration of Computational and Experimental Approaches for Rational Design
The use of computational methods, such as Density Functional Theory (DFT), has already been applied to study the electronic properties of pyrido[2,3-b]pyrazine derivatives. nih.govrsc.org A deeper integration of computational and experimental techniques will be vital for the rational design of next-generation compounds. This can be achieved through:
Structure-Based Drug Design (SBDD): Utilizing X-ray crystallography or cryo-electron microscopy to determine the binding modes of lead compounds to their biological targets can guide the design of more potent and selective inhibitors.
Ligand-Based Drug Design (LBDD): In the absence of a target structure, pharmacophore modeling and quantitative structure-activity relationship (QSAR) studies can be employed to identify key structural features required for biological activity.
Molecular Dynamics (MD) Simulations: MD simulations can provide insights into the dynamic interactions between a ligand and its target, helping to predict binding affinities and residence times.
ADMET Prediction: In silico prediction of absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties early in the drug discovery process can help to prioritize compounds with favorable pharmacokinetic profiles.
This synergistic approach will streamline the drug discovery process, reducing the time and cost associated with identifying promising clinical candidates.
High-Throughput Screening and Combinatorial Chemistry for Lead Discovery
The generation of large and diverse chemical libraries is essential for identifying novel hit compounds. High-throughput screening (HTS) and combinatorial chemistry are powerful tools for achieving this. Future research should focus on:
Developing Robust HTS Assays: Creating reliable and scalable assays for a variety of biological targets will be crucial for screening large numbers of compounds efficiently.
Utilizing DNA-Encoded Libraries (DELs): DEL technology allows for the screening of massive libraries of compounds against a target protein in a single experiment.
Applying Fragment-Based Drug Discovery (FBDD): Screening smaller, fragment-like molecules can identify low-affinity binders that can be optimized into potent leads.
By combining these high-throughput approaches with the advanced synthetic methodologies described in section 7.1, researchers can rapidly explore the chemical space around the this compound scaffold.
Application as Chemical Probes for Biological Systems
Beyond their therapeutic potential, well-characterized this compound derivatives can serve as valuable chemical probes to investigate biological systems. To this end, future research could involve:
Development of Photoaffinity Probes: Incorporating a photoreactive group into the molecule would allow for covalent labeling of the biological target, facilitating its identification and characterization.
Synthesis of Fluorescently Labeled Analogs: Attaching a fluorescent tag would enable the visualization of the compound's distribution and localization within cells and tissues.
Creation of Biotinylated Derivatives: Biotinylation would allow for the affinity purification of the target protein and its associated binding partners.
The use of these chemical probes will not only advance our understanding of the mechanism of action of this class of compounds but also provide valuable tools for basic biological research.
Q & A
What are the established synthetic methodologies for preparing 1-{Pyrido[2,3-b]pyrazin-3-yl}piperazine, and what key reaction parameters influence yield?
Level : Basic
Methodological Answer :
The synthesis involves multi-step heteroannulation and coupling strategies:
- Step 1 : Formation of hydrazino intermediates by reacting pyrido[2,3-d]pyrimidinthione with hydrazine hydrate (80°C, ethanol, 4 hours) .
- Step 2 : Cyclization using one-carbon donors (e.g., carbon disulfide) under reflux (DMF, 6–8 hours) to form fused triazolo/tetrazolo-pyrimidine cores .
- Step 3 : Piperazine coupling via Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC). Example conditions:
- Stoichiometric balance of piperazine derivatives (1.2 equivalents).
- Solvent polarity (biphasic H₂O/DCM enhances regioselectivity) .
- Catalyst loading (≥0.3 equiv CuSO₄ minimizes side products) .
How do researchers characterize the structural integrity of this compound derivatives, and what spectral discrepancies require resolution?
Level : Basic
Methodological Answer :
Key Techniques :
- IR Spectroscopy : NH stretches (3200–3400 cm⁻¹) and C=S/C=N vibrations (1250–1350 cm⁻¹) confirm cyclization .
- ¹H NMR :
- Mass Spectrometry : ESI-MS molecular ion peaks (e.g., [M+H]⁺ at m/z 372.4 for indole-piperazine analogs) .
Common Discrepancies : - Proton integration mismatches (e.g., 1:1 vs. 1:2 NH ratios) suggest incomplete cyclization or tautomerism. Resolve via HPLC purity checks (>95%) .
What strategies are effective for introducing diverse substituents onto the piperazine ring while maintaining pyridopyrazine core stability?
Level : Advanced
Methodological Answer :
Approaches :
- Protecting Groups : Use Boc (tert-butoxycarbonyl) to block NH sites during alkylation (e.g., benzyl chlorides in THF, 0°C to RT) .
- Mild Coupling : HOBt/TBTU-mediated amide formation (DMF, NEt₃, 24 hours) preserves acid-sensitive cores with 65–80% yields .
- Post-Functionalization : Click chemistry (CuAAC with azido-arenes) in biphasic solvents minimizes side reactions .
Stability Monitoring : - TLC (hexane:EtOAc 1:2) tracks byproducts.
- DSC (decomposition onset >200°C) confirms thermal stability .
How can researchers resolve contradictions in reported antimicrobial activity data for pyridopyrazine-piperazine hybrids?
Level : Advanced
Methodological Answer :
Sources of Variability :
- Assay Differences : Agar diffusion ( ) vs. broth microdilution (CLSI M07-A11) yield differing MICs. Standardize using CLSI protocols with ciprofloxacin controls .
- Impurity Effects : Hydrazine adducts (from Step 1) may skew results. Validate purity via HPLC-DAD (λ = 254 nm, >98% area) .
- Strain-Specificity : Activity against S. aureus ( ) vs. E. coli due to efflux pumps (e.g., MexAB-OprM). Perform genomic analysis (PCR for mexA/mexB) .
What computational approaches are validated for predicting the binding modes of this compound to kinase targets?
Level : Advanced
Methodological Answer :
Proven Methods :
- Molecular Docking : AutoDock Vina (grid size = 25 Å, exhaustiveness = 8) models ATP-binding site interactions (e.g., EGFR kinase). Validate with co-crystal structures (RMSD <2.0 Å) .
- MD Simulations : GROMACS (AMBER99SB-ILDN force field, 100 ns trajectories) identifies stable H-bonds (e.g., piperazine N-H…Glu762) .
- Free Energy Calculations : MM-PBSA/GBSA ranks derivatives (ΔGbind <−40 kJ/mol indicates high affinity). Cross-validate with SPR (KD <1 µM) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
